1-(2-Diethylaminoethyl)-5-nitro-2-piperidinoethylbenzimidazole hydrochloride
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Overview
Description
1-(2-Diethylaminoethyl)-5-nitro-2-piperidinoethylbenzimidazole hydrochloride is a complex organic compound with a unique structure that includes a benzimidazole core, a nitro group, and a piperidinoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Diethylaminoethyl)-5-nitro-2-piperidinoethylbenzimidazole hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include nitration, alkylation, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Diethylaminoethyl)-5-nitro-2-piperidinoethylbenzimidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The piperidinoethyl side chain can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can introduce various functional groups to the benzimidazole core.
Scientific Research Applications
1-(2-Diethylaminoethyl)-5-nitro-2-piperidinoethylbenzimidazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Diethylaminoethyl)-5-nitro-2-piperidinoethylbenzimidazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Procainamide hydrochloride: A compound with a similar structure used as an antiarrhythmic agent.
Poly [2-(dimethylamino)ethyl methacrylate]: A polymer with similar functional groups used in various applications.
Uniqueness
1-(2-Diethylaminoethyl)-5-nitro-2-piperidinoethylbenzimidazole hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
17817-85-5 |
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Molecular Formula |
C20H32ClN5O2 |
Molecular Weight |
410.0 g/mol |
IUPAC Name |
N,N-diethyl-2-[5-nitro-2-(2-piperidin-1-ium-1-ylethyl)benzimidazol-1-yl]ethanamine;chloride |
InChI |
InChI=1S/C20H31N5O2.ClH/c1-3-22(4-2)14-15-24-19-9-8-17(25(26)27)16-18(19)21-20(24)10-13-23-11-6-5-7-12-23;/h8-9,16H,3-7,10-15H2,1-2H3;1H |
InChI Key |
ZOVGGGKAWWQJOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC[NH+]3CCCCC3.[Cl-] |
Origin of Product |
United States |
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